Tetrapeptide-21 Acetate

Description

Properties

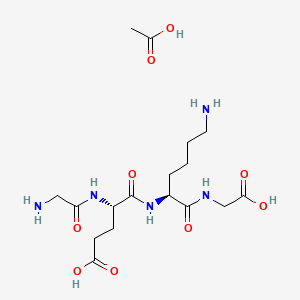

Molecular Formula |

C17H31N5O9 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

acetic acid;(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C15H27N5O7.C2H4O2/c16-6-2-1-3-9(14(26)18-8-13(24)25)20-15(27)10(4-5-12(22)23)19-11(21)7-17;1-2(3)4/h9-10H,1-8,16-17H2,(H,18,26)(H,19,21)(H,20,27)(H,22,23)(H,24,25);1H3,(H,3,4)/t9-,10-;/m0./s1 |

InChI Key |

QURHWMRHFKKDPJ-IYPAPVHQSA-N |

Isomeric SMILES |

CC(=O)O.C(CCN)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN |

Canonical SMILES |

CC(=O)O.C(CCN)CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN |

Origin of Product |

United States |

Classification and Biochemical Identity of Tetrapeptide 21

Tetrapeptide-21 is a synthetic peptide composed of four amino acids: glycine, glutamic acid, lysine, and glycine. incidecoder.compaulaschoice.frbevsidders.com This specific sequence, often abbreviated as GEKG, is derived from proteins found in the extracellular matrix (ECM). paulaschoice.frbevsidders.com As a signal peptide, it emulates the fragments that result from the natural breakdown of skin proteins. incidecoder.combevsidders.com This mimicry is central to its function, as it "tricks" the skin into initiating repair and regeneration processes, including the synthesis of vital proteins like collagen. paulaschoice.frbevsidders.com

The acetate (B1210297) form of the peptide, Tetrapeptide-21 Acetate, is the ingredient typically utilized in research and cosmetic formulations. The addition of acetate enhances the stability and bioavailability of the peptide, ensuring its effective delivery and function.

| Property | Description |

| INCI Name | Tetrapeptide-21 |

| Amino Acid Sequence | Gly-Glu-Lys-Gly (GEKG) |

| Classification | Signal Peptide, Biomimetic Peptide |

| Derivation | Synthetic, derived from Extracellular Matrix (ECM) proteins. paulaschoice.frbevsidders.com |

| Primary Function | Stimulates production of collagen and other ECM components. ci.guidemobelbiochem.com |

Conceptual Framework: Extracellular Matrix Derived Signal Peptides

Principles of Oligopeptide Chemical Synthesis

The chemical synthesis of oligopeptides is a systematic process involving the stepwise formation of peptide (amide) bonds between amino acids. wikipedia.org The core challenge lies in selectively forming the desired bond between the carboxyl group of one amino acid and the amino group of another, while preventing unwanted side reactions involving the reactive side chains of the amino acids. wikipedia.org This is achieved through the use of temporary and permanent protecting groups. nih.gov Chemical peptide synthesis typically proceeds from the C-terminus to the N-terminus. wikipedia.org The two primary approaches for this are Solid-Phase Peptide Synthesis (SPPS) and classical solution-phase synthesis. oup.com

Introduced by R. Bruce Merrifield, Solid-Phase Peptide Synthesis (SPPS) revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer support, or resin. nih.govamericanpeptidesociety.org This approach simplifies the entire process, as excess reagents and soluble by-products are removed by simple filtration and washing, eliminating the need for complex purification of intermediate peptides. nih.govoup.com

The general SPPS cycle consists of the following steps:

Anchoring : The C-terminal amino acid, with its α-amino group temporarily protected, is covalently attached to the solid support. peptide.com

Deprotection : The temporary Nα-protecting group is removed to expose a free amine for the next coupling reaction. bachem.com

Coupling : The next Nα-protected amino acid is activated and added in excess to react with the free amine of the resin-bound peptide, forming a new peptide bond. nih.gov

Washing : The resin is thoroughly washed to remove all excess reagents and by-products. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. peptide.com The success of SPPS hinges on the choice of an orthogonal protection strategy, where the temporary Nα-protecting groups and the permanent side-chain protecting groups can be removed under different chemical conditions. peptide.com The two most common strategies are:

Boc/Bzl Chemistry : Utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl-based (Bzl) groups for side-chain protection. The final peptide is cleaved from the resin using strong acids like hydrogen fluoride (B91410) (HF). wikipedia.org

Fmoc/tBu Chemistry : Employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side chains. nih.gov This is currently the more widely used method due to its milder deprotection conditions. researchgate.net

Upon completion of the sequence, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically with a strong acid cocktail such as trifluoroacetic acid (TFA). peptide.combachem.com

Solution-phase peptide synthesis, also known as classical synthesis, predates SPPS and remains valuable, particularly for large-scale industrial production. wikipedia.org In this method, protected amino acids or peptide fragments are coupled in a suitable solvent, and the product of each step is isolated and purified before proceeding to the next. acs.org

A patented liquid-phase method for synthesizing Tetrapeptide-21 involves the creation of protected fragments, specifically Boc-Gly-Glu(OtBu)-OMe and Fmoc-Lys(Boc)-Gly-OH. google.com These fragments are then coupled in solution after the removal of the Fmoc group. Finally, all protecting groups are removed using a cleavage solution to yield the target tetrapeptide, H-Gly-Glu-Lys-Gly-OH. google.com

For the synthesis of cyclic analogs, a linear precursor peptide is first assembled using either SPPS or solution-phase methods. The subsequent cyclization, typically a head-to-tail lactamization, presents a significant challenge for smaller peptides like tetrapeptides due to high ring strain. nih.gov This strain can favor intermolecular reactions, leading to the formation of dimers and oligomers. nih.gov To promote the desired intramolecular reaction, cyclizations are often performed under high-dilution conditions (0.001–0.005 M), which can result in very slow reaction rates. nih.gov Alternative strategies include on-resin cyclization, where the peptide is cyclized while still attached to the solid support, or the use of specialized ligation chemistries that facilitate intramolecular ring closure. nih.govsioc-journal.cn

Optimization of Coupling Reagents and Reaction Conditions

The formation of the peptide bond requires the activation of the carboxyl group of the incoming amino acid to make it susceptible to nucleophilic attack by the free amine of the growing peptide chain. jpt.combachem.com The choice of coupling reagent and reaction conditions is critical for achieving high efficiency, minimizing side reactions, and preventing the loss of stereochemical integrity (racemization). creative-peptides.com

A variety of coupling reagents are available, broadly classified into several families:

| Reagent Class | Examples | Characteristics |

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used and effective, but can cause racemization. jpt.com Often used with additives like HOBt or HOSu to suppress side reactions. bachem.com |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), BOP | Offer high coupling efficiency with a low risk of racemization. jpt.com |

| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Highly reactive and efficient, providing high yields and minimizing side products. creative-peptides.comacs.org HATU is particularly effective for difficult couplings. bachem.com |

The selection of the optimal reagent depends on the specific peptide sequence, as some amino acids are more prone to racemization or side reactions. researchgate.netjpt.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its more reactive analog, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are frequently included in coupling reactions to act as activated intermediates, which enhances coupling speed and reduces the risk of racemization. creative-peptides.com

Reaction conditions are also optimized to maximize yield and purity. This includes the choice of solvent, with N,N-dimethylformamide (DMF) being the most common for SPPS. creative-peptides.com Other parameters such as temperature, reagent concentration, and coupling time are carefully controlled to ensure the reaction goes to completion without degrading the peptide. creative-peptides.com

Strategic Derivation from Extracellular Matrix Protein Sequences

The amino acid sequence of Tetrapeptide-21, Gly-Glu-Lys-Gly (GEKG), is not arbitrary. It is a bioactive fragment strategically derived from the sequences of several key proteins found in the human extracellular matrix (ECM). ci.guideincidecoder.com The ECM is the non-cellular component within all tissues that provides structural and biochemical support to surrounding cells. nih.gov

The GEKG sequence is found in major ECM proteins, including:

Multiple types of Collagen (I, II, III, IV, V) ci.guide

Elastin and Pro-elastin ci.guide

The rationale behind using this specific sequence is that small peptide fragments resulting from the natural breakdown of ECM proteins can act as signal molecules. incidecoder.com These "matrikines" or signal peptides are recognized by skin cells, such as fibroblasts, and can trigger regenerative processes. ci.guideincidecoder.com By mimicking a natural ECM fragment, Tetrapeptide-21 is designed to stimulate fibroblasts to increase the synthesis of new ECM components, including collagen, hyaluronic acid, and fibronectin. ci.guideincidecoder.com

Mechanistic Elucidation of Tetrapeptide 21 at the Molecular Level

Investigation of Cellular Signal Transduction Pathways

Tetrapeptide-21 functions as a "matrikine," a type of signal peptide that mimics fragments derived from the breakdown of extracellular matrix (ECM) proteins, such as collagen. nih.govincidecoder.comlifetein.comcapes.gov.br When collagen is degraded, these small peptide fragments signal to the surrounding cells, particularly dermal fibroblasts, that there has been matrix damage, thereby stimulating repair and regeneration processes. lifetein.comnih.govlotioncrafter.com By applying Tetrapeptide-21 topically, it is believed to trick the skin into initiating these natural repair mechanisms. incidecoder.comnih.govpaulaschoice.fr

The primary mechanism of action for signal peptides like Tetrapeptide-21 involves the activation of specific intracellular signaling pathways that govern the synthesis of new ECM components. umn.edu A key pathway implicated in this process is the Transforming Growth Factor-β (TGF-β) signaling cascade. nih.govnih.gov The TGF-β pathway is a central regulator of ECM production, increasing the transcription of genes that code for matrix proteins. nih.govnih.gov Upon binding of a ligand, the TGF-β receptors activate downstream signaling proteins, most notably the SMAD proteins. nih.govwikipedia.org These activated SMAD complexes then translocate to the nucleus, where they act as transcription factors to upregulate the expression of target genes, including those for collagens and other ECM proteins. nih.govwikipedia.org While direct modulation of the TGF-β/SMAD pathway by Tetrapeptide-21 specifically is an area of ongoing research, its established role in boosting ECM protein synthesis strongly suggests an interaction with this critical regulatory cascade.

Gene Expression Regulatory Mechanisms

Tetrapeptide-21's signaling activity translates directly into the regulation of gene expression within dermal fibroblasts, leading to a revitalized extracellular matrix.

Transcriptional Upregulation of Extracellular Matrix Components

Research has demonstrated that Tetrapeptide-21 significantly stimulates the production of key extracellular matrix proteins by upregulating their corresponding gene expression. nih.govlifetein.com In-vitro studies on human dermal fibroblasts have shown that treatment with Tetrapeptide-21 leads to a marked increase in the synthesis of collagen, hyaluronic acid, and fibronectin. incidecoder.comlifetein.comskinsort.comci.guide These three components are fundamental to the skin's structural integrity, hydration, and youthful appearance.

The peptide has been shown to be one of the more effective molecules in this class, enhancing the gene expression responsible for collagen production by up to 2.5-fold. ci.guide This targeted action on the genetic machinery of fibroblasts underpins its ability to reinforce the dermal structure.

Modulation of mRNA Expression Levels for Specific Genes

The effects of Tetrapeptide-21 on ECM synthesis have been quantified at the messenger RNA (mRNA) level, providing clear evidence of its gene-regulatory function. A key study by Farwick et al. (2011) demonstrated that Tetrapeptide-21 (GEKG) significantly induces collagen production at both the protein and mRNA levels in human dermal fibroblasts. nih.gov Specifically, the peptide was shown to increase the mRNA levels of Collagen Type I (COL1A1) and Hyaluronan Synthase 1 (HAS1). nih.gov

The table below summarizes the observed effects of Tetrapeptide-21 on the gene expression of key extracellular matrix components based on available scientific findings.

| Gene Target | Protein Product | Effect of Tetrapeptide-21 | Research Finding |

| COL1A1 | Collagen Type I | Upregulation of mRNA and protein levels | Significantly induced collagen production at the mRNA and protein level in human dermal fibroblasts. nih.govlifetein.com |

| HAS1 | Hyaluronan Synthase 1 | Upregulation of mRNA and protein levels | Demonstrated an increase in hyaluronic acid synthase 1 production. nih.govlifetein.com |

| FN1 | Fibronectin | Upregulation of protein levels | Shown to cause a strong increase in fibronectin. nih.govlifetein.com |

This table is generated based on findings reported in scientific literature. The quantitative values can vary based on study design and concentration used.

Receptor-Ligand Interactions and Specificity

As a signal peptide, the mechanism of Tetrapeptide-21 is initiated by its binding to specific receptors on the surface of target cells, primarily dermal fibroblasts. umn.edunih.gov This interaction is foundational to its ability to trigger the downstream signaling events that culminate in increased ECM production. The peptide sequence GEKG is derived from the structure of native ECM proteins, which allows it to be recognized by the cellular machinery. lifetein.comalexmo-cosmetics.de

The concept of "matrikines" posits that these peptide fragments interact with high-affinity cell surface receptors to modulate cellular activities. capes.gov.br However, the precise identity of the receptor or receptors to which Tetrapeptide-21 binds has not been definitively elucidated in the reviewed scientific literature. It is hypothesized that a specific, yet-to-be-identified, G-protein coupled receptor (GPCR) or another class of cell surface receptor recognizes the GEKG sequence. nih.gov This binding event would then initiate the conformational changes in the receptor necessary to activate intracellular signaling cascades, such as the previously mentioned TGF-β pathway. The specificity of Tetrapeptide-21's action is therefore believed to stem from its unique amino acid sequence and its corresponding affinity for its specific, though currently uncharacterized, cellular receptor.

In Vitro and Ex Vivo Cellular Investigations of Tetrapeptide 21

Effects on Human Dermal Fibroblast Cultures

Human dermal fibroblast cultures serve as a important model for assessing the efficacy of cosmetic ingredients. Studies on these cells have revealed that Tetrapeptide-21 can significantly influence the production of key structural proteins and other essential molecules within the skin.

Induction of Procollagen (B1174764) and Collagen Synthesis

In vitro studies using human dermal fibroblast cultures have demonstrated that Tetrapeptide-21 is a potent stimulator of collagen synthesis. incidecoder.com Research indicates that this peptide can increase the production of type I collagen at both the mRNA and protein levels. bevsidders.com One study showed that Tetrapeptide-21 induced a nearly two-fold higher collagen production compared to Palmitoyl Pentapeptide-4 and approximately 2.5-fold higher than the control group. incidecoder.com This suggests that Tetrapeptide-21 effectively signals fibroblasts to ramp up the production of procollagen, the precursor to mature collagen, thereby contributing to the maintenance and restoration of the dermal matrix. nih.govlotioncrafter.com

Table 1: Comparative Collagen Production in Human Dermal Fibroblast Cultures

| Treatment | Relative Collagen Production |

|---|---|

| Control | 1.0x |

| Palmitoyl Pentapeptide-4 | ~1.25x |

| Tetrapeptide-21 | ~2.5x |

Extracellular Matrix Biosynthesis and Assembly Processes

Tetrapeptide-21's mechanism of action is rooted in its ability to mimic natural protein fragments that signal for the synthesis of new ECM components. skinsort.com As a signal peptide, it effectively "tricks" the skin into initiating repair and regeneration processes. lotioncrafter.com By upregulating the gene expression responsible for producing not only collagen I but also other essential ECM proteins and glycosaminoglycans, Tetrapeptide-21 supports the comprehensive biosynthesis and assembly of the extracellular matrix. mobelbiochem.comci.guide This leads to a more organized and robust dermal structure, which is fundamental for maintaining skin firmness and elasticity. ci.guide

Assessment of Cellular Internalization and Intracellular Activity

For a peptide to exert its biological effects, it must be able to penetrate the outer layers of the skin and interact with target cells. While specific studies on the cellular internalization of Tetrapeptide-21 are not extensively detailed in the provided results, the general understanding of peptide uptake suggests that it involves interaction with the cell membrane. nih.gov The process is often energy-dependent and can be influenced by the peptide's molecular weight and hydrophobicity. nih.govresearchgate.net Once inside the cell or having interacted with cell surface receptors, the peptide can trigger intracellular signaling pathways. In the case of Tetrapeptide-21, this signaling cascade ultimately leads to the upregulation of genes involved in ECM production, such as those for collagen, hyaluronic acid, and fibronectin. The observed in vitro effects on fibroblast cultures provide strong evidence of its intracellular activity following cellular uptake or receptor interaction. incidecoder.combevsidders.com

Table 2: Summary of In Vitro Effects of Tetrapeptide-21 on Human Dermal Fibroblasts

| Biomolecule | Effect | Reference |

|---|---|---|

| Procollagen/Collagen I | Increased Synthesis | incidecoder.combevsidders.com |

| Hyaluronic Acid | Increased Synthesis | incidecoder.combevsidders.comci.guide |

Comparative Analysis in Peptide Biochemistry

Comparative Studies with Other Bioactive Signal Peptides

In the field of cosmetic science, various signal peptides are utilized for their ability to stimulate the extracellular matrix. A comparative analysis of Tetrapeptide-21 with other well-known peptides, such as Palmitoyl Pentapeptide-4 and Copper Tripeptide-1, highlights its relative efficacy.

Palmitoyl Pentapeptide-4 (Matrixyl®): This first-generation signal peptide is known to boost the production of collagen types I and III and can also influence hyaluronic acid synthesis. nih.gov It functions by signaling to fibroblasts to produce more collagen, thereby improving skin elasticity and reducing the appearance of wrinkles. nih.gov

Copper Tripeptide-1 (GHK-Cu): This peptide has a dual function as both a carrier and a signal peptide. It delivers copper, an essential element for enzymatic processes in wound healing, and also stimulates the production of collagen, elastin, and glycosaminoglycans. nih.govresearchgate.net It plays a significant role in modulating matrix metalloproteinase expression, which are enzymes that degrade the ECM. nih.gov

Research indicates that Tetrapeptide-21 exhibits a notable performance in comparison. An in-vitro study on human dermal fibroblast cultures showed that Tetrapeptide-21 induced almost twice the amount of collagen production compared to Palmitoyl Pentapeptide-4. incidecoder.com Furthermore, an 8-week in-vivo study involving 60 volunteers found that Tetrapeptide-21 demonstrated superior results in improving skin volume, roughness, and elasticity when compared with Palmitoyl Pentapeptide-4. incidecoder.com

| Peptide | Amino Acid Sequence | Primary Mechanism of Action | Key Functions |

|---|---|---|---|

| Tetrapeptide-21 | Gly-Glu-Lys-Gly (GEKG) | Signals fibroblasts by mimicking ECM breakdown products. ci.guidelotioncrafter.com | Stimulates synthesis of collagen, hyaluronic acid, and fibronectin. incidecoder.comnih.gov |

| Palmitoyl Pentapeptide-4 | Palmitoyl-Lys-Thr-Thr-Lys-Ser | Acts as a signaling agent to boost collagen I & III production. nih.gov | Accelerates procollagen (B1174764) production and regulates hyaluronic acid synthesis. nih.gov |

| Copper Tripeptide-1 | (Gly-His-Lys)-Cu | Delivers copper and signals for ECM production. nih.govresearchgate.net | Stimulates collagen, elastin, and glycosaminoglycan production; modulates metalloproteinases. nih.gov |

Relative Induction Efficacy of Extracellular Matrix Components in Cell Models

The primary measure of a signal peptide's efficacy is its ability to stimulate the synthesis of essential extracellular matrix components. Tetrapeptide-21 has been shown to have a significant impact on collagen, hyaluronic acid, and fibronectin.

Collagen: As the main structural protein in the skin, collagen provides strength and resilience. nih.gov In-vitro studies with human dermal fibroblasts have demonstrated that Tetrapeptide-21 can enhance gene expression responsible for collagen production by up to 2.5 times compared to a control group. incidecoder.comci.guide This translates to a visible improvement in skin density and firmness.

Hyaluronic Acid: This glycosaminoglycan is crucial for maintaining skin hydration and volume. ci.guide Tetrapeptide-21 has been shown to boost the skin's hyaluronic acid content, which contributes to enhanced skin elasticity and a plumper appearance. incidecoder.comci.guide

The table below summarizes the documented effects of Tetrapeptide-21 on these key ECM components based on in-vitro cell model studies.

| Extracellular Matrix Component | Function in Skin | Reported Efficacy of Tetrapeptide-21 |

|---|---|---|

| Collagen | Provides structural support and firmness. nih.gov | Stimulates production nearly 2-fold higher than Palmitoyl Pentapeptide-4 in vitro; enhances gene expression up to 2.5-fold vs. control. incidecoder.comci.guide |

| Hyaluronic Acid | Maintains hydration, provides volume and elasticity. ci.guide | Demonstrates superior boosting activity. incidecoder.comci.guidepaulaschoice.fr |

| Fibronectin | Links and organizes ECM components. ci.guide | Shows superior boosting activity, improving the ECM network. incidecoder.comci.guide |

Theoretical Underpinnings and Future Research Trajectories

Role in Regenerative Biology and Tissue Homeostasis

Tetrapeptide-21, a synthetic peptide with the amino acid sequence Gly-Glu-Lys-Gly (GEKG), is derived from the body's own extracellular matrix (ECM) proteins. bevsidders.comincidecoder.com Its mechanism of action is rooted in the "matrikine" concept, which posits that fragments of ECM proteins, like Tetrapeptide-21, act as signaling molecules that stimulate regenerative and wound-healing processes. ci.guideresearchgate.net

The primary function of Tetrapeptide-21 in tissue regeneration and homeostasis lies in its ability to stimulate dermal fibroblasts. This stimulation leads to the increased production of key ECM components that are crucial for maintaining the skin's structural integrity and youthful appearance. paulaschoice.fr Specifically, Tetrapeptide-21 has been shown to:

Boost Collagen Production: It enhances the gene expression responsible for collagen synthesis, particularly Type I collagen, by up to 2.5-fold. ci.guideinci.guide Collagen is a fundamental structural protein that provides strength and firmness to the skin. cellmano.com

Increase Hyaluronic Acid Levels: The peptide stimulates the production of hyaluronic acid, a glycosaminoglycan that plays a vital role in skin hydration and elasticity. ci.guide Increased hyaluronic acid binds more water molecules, leading to improved skin moisture and volume. ci.guideinci.guide

Promote Fibronectin Synthesis: Tetrapeptide-21 enhances the production of fibronectin, a glycoprotein (B1211001) that helps link together other ECM components like collagen and hyaluronic acid, creating a more organized and robust dermal network. bevsidders.comci.guideinci.guide

By mimicking the natural breakdown products of the ECM, Tetrapeptide-21 essentially "tricks" the skin into initiating its own repair and renewal mechanisms, leading to improved skin condition, reduced roughness, and a decrease in the appearance of fine lines and deep wrinkles. bevsidders.cominci.guidelotioncrafter.com

Implications for Cellular Senescence and Repair Mechanisms

Cellular senescence is a state of irreversible cell cycle arrest that contributes to the aging process. jyi.orgnih.gov Senescent cells accumulate in tissues over time and secrete a host of pro-inflammatory molecules, collectively known as the senescence-associated secretory phenotype (SASP), which can degrade the surrounding tissue and accelerate aging. nih.gov

While direct research on Tetrapeptide-21's effect on cellular senescence is still emerging, its known mechanisms of action suggest a potential role in mitigating this process. The key lies in its ability to stimulate cellular repair and regeneration.

The accumulation of DNA damage is a primary trigger for cellular senescence. nih.gov When cells detect damage, signaling pathways, such as the p53/p21 pathway, are activated to halt the cell cycle and allow time for DNA repair. aging-us.comnih.gov If the damage is too extensive, the cell may enter a state of permanent senescence.

By promoting the synthesis of new ECM components, Tetrapeptide-21 supports the structural environment necessary for healthy cellular function and repair. mobelbiochem.com Peptides, in general, are being explored as "senotherapeutics," which are treatments aimed at clearing senescent cells or modulating their effects. jyi.org For instance, some peptides have been shown to modulate genes that drive senescence, thereby arresting the cell cycle and enhancing DNA repair, preventing cells from entering a late-senescence stage. jyi.org

Furthermore, Tetrapeptide-21 may indirectly counteract the effects of cellular senescence by inhibiting the activity of matrix metalloproteinases (MMPs). mobelbiochem.com MMPs are enzymes that break down collagen and other ECM proteins, and their activity is often elevated in aging skin and by the SASP. mobelbiochem.com By preserving the existing collagen and stimulating new synthesis, Tetrapeptide-21 helps to maintain a healthier, more youthful dermal matrix, counteracting the degradative environment created by senescent cells.

Novel Bioinformatic Approaches in Peptide Design and Discovery

The development of Tetrapeptide-21 was itself a result of an in silico approach, utilizing molecular design to create a peptide derived from ECM proteins. researchgate.net This highlights the power of bioinformatics in modern peptide discovery. Bioinformatics combines computational tools and biological data to design and optimize peptides with specific functions. nih.gov

Several bioinformatic approaches are instrumental in this field:

Ligand-Based Design: This method uses the structure and properties of known active molecules to design new ones. It can be further divided into:

Sequence-Based Approaches: These identify conserved functional motifs in protein sequences to create new peptides that can interact with specific targets. nih.gov

Conformation-Based Approaches: These focus on predicting the three-dimensional structure of a peptide to ensure it adopts the correct bioactive conformation. nih.gov

Target-Based Design: This approach uses the three-dimensional structure of the biological target (e.g., a receptor on a fibroblast) to design a peptide that will bind to it with high affinity and specificity. nih.gov

De Novo Design: This method designs a peptide from scratch, without relying on a known template. nih.gov

These computational methods allow researchers to screen vast libraries of potential peptide sequences and predict their bioactivity before they are even synthesized in a lab. nih.govoup.com This significantly accelerates the discovery process and increases the success rate of developing effective peptides like Tetrapeptide-21. nih.gov For example, bioinformatic tools can predict how a peptide will interact with its target, its stability, and its potential for causing an immune response. mdpi.commdpi.com

Systems Biology Perspectives on Peptide-Mediated Regulation

Systems biology offers a holistic view of how peptides like Tetrapeptide-21 influence complex biological networks. nih.govcolumbia.edu Instead of focusing on a single molecular interaction, systems biology aims to understand the intricate web of gene regulation, protein-protein interactions, and signaling pathways that are affected by the peptide. nih.govisbscience.orgucsd.edu

From a systems biology perspective, the introduction of Tetrapeptide-21 into the skin's microenvironment triggers a cascade of events:

Receptor Binding: The peptide binds to specific receptors on the surface of fibroblasts.

Signal Transduction: This binding event initiates intracellular signaling pathways.

Gene Expression Changes: These pathways ultimately lead to the upregulation of genes responsible for producing collagen, hyaluronic acid, and fibronectin. ci.guide

A systems-level analysis would investigate the entire network of genes and proteins that are directly and indirectly affected by Tetrapeptide-21. nih.gov This could involve:

Transcriptomics: Studying the complete set of RNA transcripts to see which genes are turned on or off in response to the peptide. nih.gov

Proteomics: Analyzing the entire set of proteins to understand how their levels and activities change. nih.gov

Interactomics: Mapping the complex network of protein-protein interactions that are modulated by the peptide.

This comprehensive approach allows for a deeper understanding of the peptide's full biological impact. For example, it could reveal that Tetrapeptide-21 not only stimulates ECM production but also influences other cellular processes like cell proliferation, differentiation, and communication. nih.gov By understanding these complex regulatory networks, researchers can further optimize peptide-based therapies for a wide range of applications in regenerative medicine. nih.gov

Q & A

Q. What are the primary molecular mechanisms by which Tetrapeptide-21 Acetate stimulates collagen synthesis in dermal fibroblasts?

this compound (Gly-Glu-Lys-Gly) mimics extracellular matrix (ECM) protein sequences, enhancing collagen I, III, and IV gene expression by up to 2.5-fold in fibroblasts . Its mechanism involves binding to fibroblast surface receptors, activating pathways like TGF-β/Smad, which upregulate ECM components (collagen, hyaluronic acid, fibronectin). Methodologically, qPCR and ELISA are recommended to quantify mRNA and protein levels, respectively, in in vitro models .

Q. What standardized protocols exist for synthesizing and characterizing this compound in research settings?

Synthesis typically uses solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Post-synthesis, purification via reversed-phase HPLC (≥95% purity) and characterization by mass spectrometry (e.g., ESI-MS for molecular weight confirmation, 389.4 g/mol) are critical . Acetate salt forms are preferred for biological assays to minimize trifluoroacetic acid (TFA) residues (<1%), which may interfere with cell viability .

Q. How do researchers validate the anti-aging efficacy of this compound in preliminary in vivo models?

Early-stage studies use human ex vivo skin models or murine aging models. For example, a 30-volunteer placebo-controlled trial demonstrated reduced facial wrinkles after 8 weeks using 0.005% this compound. Key endpoints include histology (collagen density via Masson’s trichrome staining) and biomechanical measurements (cutometry for elasticity) .

Advanced Research Questions

Q. How do salt form variations (acetate vs. TFA) impact the biological activity of Tetrapeptide-21 in cell-based assays?

TFA residues in peptide preparations can induce cytotoxicity at concentrations >1%, skewing dose-response curves. Switching to acetate salt forms via ion-exchange chromatography is recommended for in vitro studies. Researchers should validate purity via ion-pair chromatography and compare bioactivity across salt forms using fibroblast proliferation assays (e.g., MTT) .

Q. What experimental design considerations address discrepancies between in vitro and clinical efficacy data for this compound?

Contradictions arise from differences in bioavailability and model complexity. For example, in vitro studies may overestimate efficacy due to direct peptide exposure, while clinical absorption barriers (e.g., stratum corneum) reduce bioavailability. Advanced models, such as 3D skin equivalents or microneedle-assisted delivery systems, better mimic human skin permeability. Statistical meta-analyses of heterogeneous data should account for variables like formulation stability and volunteer age .

Q. What strategies optimize the reproducibility of peptide quantification in complex biological matrices?

Analytical challenges include low peptide concentrations and matrix interference. LC-MS/MS with stable isotope-labeled internal standards (SIL-IS) improves accuracy. Researchers must report sensitivity (LOD/LOQ), recovery rates, and technical replicates (≥3) to address variability. For example, a 2024 study highlighted marker sensitivity and biological replicate averaging as key contributors to method uncertainty .

Q. How can researchers reconcile conflicting data on this compound’s synergistic effects with other anti-aging compounds?

Contradictory results often stem from formulation incompatibilities (e.g., pH instability with retinoids) or additive vs. synergistic interactions. Fractional factorial designs or response surface methodology (RSM) can systematically test combinations. For instance, Neocutis Bio Cream Firm combines Tetrapeptide-21 with ceramides and growth factors, requiring stability assays (e.g., DSC for thermal degradation) and orthogonal efficacy metrics .

Methodological Resources

- Data Analysis : Use ensemble machine learning models to handle imbalanced datasets in peptide bioactivity studies, as single encodings may fail to capture nonlinear relationships .

- Ethical Reporting : Adhere to CONSORT-EHEALTH guidelines for clinical trials, including registration numbers (e.g., ClinicalTrials.gov ID) and explicit disclosure of co-interventions (e.g., human participation levels) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.